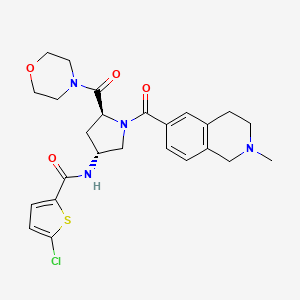
(2S)-2-hydroxynon-8-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-hydroxynon-8-en-4-one is an organic compound with a unique structure that includes a hydroxyl group and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxynon-8-en-4-one typically involves the use of organic reagents and catalysts. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(2S)-2-hydroxynon-8-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 2-ketonon-8-en-4-one.
Reduction: Formation of 2-hydroxynonane.
Substitution: Formation of 2-chloronon-8-en-4-one.
科学的研究の応用
(2S)-2-hydroxynon-8-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of (2S)-2-hydroxynon-8-en-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and double bond play crucial roles in these interactions, affecting the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- (2S)-2-hydroxydec-8-en-4-one
- (2S)-2-hydroxyhept-8-en-4-one
- (2S)-2-hydroxyhex-8-en-4-one
Uniqueness
(2S)-2-hydroxynon-8-en-4-one is unique due to its specific chain length and the position of the hydroxyl group and double bond
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
(2S)-2-hydroxynon-8-en-4-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8,10H,1,4-7H2,2H3/t8-/m0/s1 |
InChIキー |
GVOHZIYLZKTBHQ-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CC(=O)CCCC=C)O |
正規SMILES |
CC(CC(=O)CCCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)

![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
